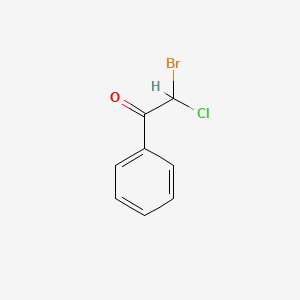

2-Bromo-2-chloro-1-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-chloro-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNLGFXIBCGQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformative Pathways of 2 Bromo 2 Chloro 1 Phenylethanone

Nucleophilic Substitution Reactions at the Dihalogenated Alpha-Carbon

The presence of two halogen atoms, bromine and chlorine, on the carbon atom adjacent to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group further enhances the electrophilicity of the alpha-carbon, facilitating the displacement of the halogen leaving groups.

Displacement of Bromine and Chlorine by Various Nucleophiles

A variety of nucleophiles can displace the bromine and chlorine atoms in 2-bromo-2-chloro-1-phenylethanone. These reactions typically proceed via a nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic alpha-carbon, leading to the expulsion of a halide ion. sydney.edu.au The choice of nucleophile determines the final product. For instance, reaction with amines can lead to the formation of α-amino ketones, while reaction with thiolates can yield α-thio ketones.

The reactivity of the nucleophile plays a crucial role in these substitution reactions. Stronger nucleophiles will generally react more readily. sydney.edu.au The reaction conditions, such as solvent and temperature, also significantly influence the outcome of the reaction.

Competitive Substitution Pathways and Selectivity

Due to the presence of two different halogens, bromine and chlorine, competitive substitution pathways can exist. Generally, bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond. This difference in leaving group ability often leads to selective displacement of the bromine atom.

However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. "Hard" and "soft" acid-base (HSAB) theory can sometimes be used to predict the selectivity. Softer nucleophiles may show a preference for attacking the carbon bonded to the softer halogen (bromine), while harder nucleophiles might exhibit less selectivity.

Stereochemical Outcomes in Substitution Processes

When the alpha-carbon is a stereocenter, nucleophilic substitution reactions can proceed with either inversion or retention of configuration. The stereochemical outcome is largely dependent on the reaction mechanism.

SN2 Reactions: These reactions, which are common for primary and secondary alkyl halides, proceed through a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration at the chiral center. libretexts.orgpressbooks.pub

SN1 Reactions: In cases where a carbocation intermediate is formed, as might be possible with tertiary halides or under conditions that favor ionization, the nucleophile can attack from either face of the planar carbocation, leading to a mixture of enantiomers (racemization). amazonaws.com

For this compound, which has a secondary alpha-carbon, the SN2 pathway is generally expected, leading to inversion of configuration. However, the specific stereochemical outcome can be complex and may be influenced by the presence of the adjacent carbonyl group and the nature of the nucleophile and solvent.

Elimination Reactions Forming Unsaturated Ketone Systems

In the presence of a base, this compound can undergo elimination reactions to form unsaturated ketone systems. This process involves the removal of a hydrogen atom from the beta-carbon and a halogen atom from the alpha-carbon.

Dehydrohalogenation Reactions of this compound

Dehydrohalogenation is a common type of elimination reaction. amazonaws.com When treated with a base, this compound can lose a molecule of hydrogen halide (HBr or HCl) to form an α,β-unsaturated ketone. The most common mechanism for this transformation is the E2 mechanism, which is a one-step process where the base abstracts a proton from the beta-carbon at the same time as the leaving group departs from the alpha-carbon. amazonaws.comopenstax.orglibretexts.org

The regioselectivity of dehydrohalogenation is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. openstax.orglibretexts.org However, the stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group, which can sometimes lead to the formation of the less substituted (Hofmann) product. amazonaws.com The strength and steric bulk of the base can also influence the product distribution. Strong, non-bulky bases tend to favor the Zaitsev product, while bulky bases can lead to a higher proportion of the Hofmann product.

Reactions of the Carbonyl Group in this compound

The carbonyl group in this compound is also a site of reactivity. It can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. learncbse.in

The reactivity of the carbonyl group is influenced by both steric and electronic factors. learncbse.in The presence of the bulky phenyl group and the dihalogenated alpha-carbon can sterically hinder the approach of nucleophiles. Electronically, the electron-withdrawing halogens on the alpha-carbon can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Common nucleophilic addition reactions include the formation of cyanohydrins (with cyanide), hemiacetals and acetals (with alcohols), and imines (with primary amines). The carbonyl group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Furthermore, under certain conditions, the carbonyl group can participate in reactions that also involve the alpha-halogens. For example, in the presence of a base, an enolate can be formed, which can then undergo further reactions.

Reduction Reactions to Halogenated Alcohols

The reduction of the carbonyl group in this compound to a secondary alcohol yields 2-bromo-2-chloro-1-phenylethanol. This transformation is significant as it introduces a new chiral center, and various methods have been explored to achieve this reduction, including stereoselective approaches.

One of the classic methods for reducing ketones to alcohols is the Meerwein-Ponndorf-Verley (MPV) reduction . numberanalytics.comwikipedia.orgpw.live This reaction utilizes a metal alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). numberanalytics.comwikipedia.orgpw.live The reaction proceeds through a six-membered ring transition state, involving a hydride transfer from the isopropanol to the ketone. wikipedia.orgorganic-chemistry.org A key advantage of the MPV reduction is its high chemoselectivity, as it preferentially reduces aldehydes and ketones without affecting other reducible functional groups like alkenes and alkynes. wikipedia.org While traditionally requiring stoichiometric amounts of the aluminum catalyst, catalytic versions of the MPV reduction have been developed, making the process more efficient and environmentally friendly. organic-chemistry.orgorganic-chemistry.org

Biocatalytic reductions offer a powerful alternative for the synthesis of chiral alcohols with high enantioselectivity. Enzymes such as diketoreductases (DKRs) have been employed for the asymmetric reduction of α-haloketones. For instance, wild-type diketoreductase has been shown to reduce 2-chloro-1-phenylethanone to the corresponding (R)-alcohol. researchgate.net Interestingly, mutations of specific amino acids within the enzyme's active site, such as Trp222, can alter the enantiopreference, leading to the formation of the (S)-alcohol. researchgate.net Baker's yeast is another biocatalyst used for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives, achieving high yields and excellent enantiomeric excess. google.com These biocatalytic methods provide a green and efficient route to optically active halogenated alcohols.

The direct bromination of 1-phenylethanol (B42297) using reagents like phosphorus tribromide (PBr₃) can also produce 2-bromo-1-phenylethanol, although this method does not start from the α,α-dihaloketone.

Table 1: Comparison of Reduction Methods for α-Haloketones

| Reduction Method | Reagents/Catalyst | Key Features | Stereoselectivity |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide, isopropanol | High chemoselectivity, mild conditions | Generally not stereoselective unless chiral catalysts are used. organic-chemistry.org |

| Biocatalytic Reduction (Diketoreductase) | Diketoreductase (DKR), cofactor (e.g., NADPH) | High enantioselectivity, environmentally friendly | Can be tuned to produce either (R) or (S) enantiomers. researchgate.net |

| Biocatalytic Reduction (Baker's Yeast) | Saccharomyces cerevisiae | High enantioselectivity, low cost | Typically yields the (S)-enantiomer. google.com |

Condensation and Addition Reactions

The electrophilic nature of both the carbonyl carbon and the α-carbon in this compound makes it susceptible to attack by various nucleophiles. nih.gov These reactions can lead to the formation of a wide array of products, including epoxides, condensation products, and heterocyclic compounds.

The reaction of α-haloketones with bases can lead to the formation of epoxides as stable intermediates. nih.gov These epoxides can then undergo further reactions to yield other products. Additionally, α-haloketones can participate in condensation reactions. For example, they can react with active methylene (B1212753) compounds in the presence of a base. nih.gov

A notable reaction is the Favorskii-type rearrangement of α,α'-dihalo ketones with enolates of β-keto esters or acetylacetone, which can lead to the formation of dihydropyrone derivatives in a one-pot reaction. ddugu.ac.in This transformation proceeds through the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic addition of the enolate, ring-opening, and subsequent cyclization. ddugu.ac.in

Furthermore, α-haloketones are valuable precursors for the synthesis of various heterocyclic systems. nih.gov They can react with a variety of nucleophiles containing heteroatoms, such as nitrogen, sulfur, and oxygen, to construct different ring systems. For instance, reactions with N-heterocyclic compounds often result in quaternization. nih.gov

Rearrangement Processes Involving Alpha,Alpha-Dihaloketone Scaffolds

One of the most significant rearrangement reactions for α-haloketones is the Favorskii rearrangement . wikipedia.orgorganicreactions.orgchemeurope.com This reaction typically occurs in the presence of a base, such as hydroxide (B78521), alkoxide, or an amine, and leads to the formation of carboxylic acid derivatives. wikipedia.orgchemeurope.com The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile. wikipedia.orgchemeurope.com In the case of α,α'-dihaloketones, elimination of HX can occur to yield α,β-unsaturated carbonyl compounds. wikipedia.orgchemeurope.com

The outcome of the Favorskii rearrangement can be influenced by the structure of the α-haloketone and the reaction conditions. ddugu.ac.in For instance, the use of alkoxide bases generally leads to the formation of esters, while hydroxide ions yield carboxylic acids. wikipedia.orgchemeurope.com When enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement can occur. wikipedia.orgresearchgate.net

The Favorskii rearrangement has proven to be a valuable tool in organic synthesis for applications such as ring contraction in cyclic systems and the preparation of highly branched carboxylic acids. organicreactions.orgresearchgate.net

Reactivity of the Aromatic Ring in this compound

The phenyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. wikipedia.org The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the haloacetyl group. The carbonyl group and the halogens are deactivating and meta-directing for electrophilic substitution.

However, the primary reactivity of the molecule is dominated by the α,α-dihalo ketone functionality. While electrophilic substitution on the aromatic ring is possible, more forcing conditions would likely be required compared to unsubstituted benzene. The phenyl group itself is generally resistant to oxidation and reduction under typical conditions. wikipedia.org

Mechanistic Investigations of Reactions Involving 2 Bromo 2 Chloro 1 Phenylethanone

Detailed Reaction Mechanisms for Alpha-Dihalogenation

The synthesis of 2-bromo-2-chloro-1-phenylethanone involves the sequential halogenation of acetophenone (B1666503) at the alpha-carbon. This process is a classic example of an alpha-substitution reaction of a ketone, which can be catalyzed by either acid or base. The mechanism proceeds through key intermediates that dictate the regioselectivity and reactivity of the halogenation steps.

Role of Enol or Enolate Intermediates

The alpha-hydrogens of a ketone are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base. This acidity is central to the formation of either an enol or an enolate intermediate, which are the key nucleophilic species in alpha-halogenation reactions.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens. A weak base (such as the solvent) can then deprotonate the α-carbon to form a neutral enol intermediate. The formation of the enol is the rate-determining step in acid-catalyzed halogenation.

In contrast, under basic conditions, a base directly removes an α-hydrogen to form a negatively charged enolate intermediate. The enolate is a much stronger nucleophile than the enol. The formation of the enolate is also the initial step in base-promoted halogenation. For a compound like acetophenone, the initial monohalogenation makes the remaining α-hydrogen even more acidic due to the inductive effect of the halogen, favoring further halogenation.

Electrophilic Attack by Halogenating Agents

Once the nucleophilic enol or enolate is formed, it readily attacks an electrophilic halogenating agent, such as molecular bromine (Br₂) or chlorine (Cl₂).

In an acid-catalyzed mechanism, the π-bond of the enol acts as the nucleophile, attacking the halogen molecule. This results in the formation of a new carbon-halogen bond and a protonated carbonyl group, which is then deprotonated to regenerate the acid catalyst and yield the α-haloketone.

In a base-promoted mechanism, the negatively charged enolate attacks the halogenating agent. This step is generally much faster than the acid-catalyzed counterpart due to the greater nucleophilicity of the enolate. The reaction produces the α-haloketone and a halide ion. A significant characteristic of base-promoted halogenation is the tendency for polyhalogenation to occur. The introduction of the first halogen atom increases the acidity of the remaining α-protons, making the formation of a subsequent enolate faster than the initial enolate formation. This leads to rapid successive halogenation until all α-hydrogens are replaced. To synthesize a mixed dihaloketone like this compound, the reaction conditions and the order of addition of the halogenating agents would need to be carefully controlled.

Kinetics and Thermodynamics of Substitution and Elimination Reactions

Once formed, this compound is a versatile substrate for a variety of subsequent reactions, primarily nucleophilic substitution and elimination. The presence of two halogen atoms on the α-carbon, along with the adjacent activating carbonyl group, significantly influences the kinetics and thermodynamics of these transformations.

Nucleophilic substitution reactions at the α-carbon of this compound can proceed through various mechanisms, including Sₙ2 and the Favorskii rearrangement. The Sₙ2 pathway would involve the direct displacement of one of the halide ions by a nucleophile. The rate of such a reaction would be expected to be second order, dependent on the concentrations of both the α,α-dihaloketone and the nucleophile. The relative leaving group ability of bromide versus chloride would influence which halogen is preferentially substituted. Generally, bromide is a better leaving group than chloride.

The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives. With an α,α-dihaloketone that lacks α'-hydrogens, such as this compound, the reaction with a base like an alkoxide can lead to a quasi-Favorskii rearrangement or other substitution/elimination pathways.

Elimination reactions are also a possibility, particularly with the use of a strong, non-nucleophilic base. This would result in the formation of an α,β-unsaturated ketone through the removal of a hydrogen and a halogen. However, in the case of this compound, which lacks α'-hydrogens, a standard E1 or E2 elimination to form a C=C double bond adjacent to the carbonyl group is not possible. Instead, elimination reactions would likely compete with or be part of more complex rearrangement pathways.

The thermodynamics of these reactions will dictate the position of the equilibrium and the relative stability of the products. The formation of stable products, such as a conjugated system or a carboxylic acid derivative, would provide a thermodynamic driving force for the reaction.

Table 1: Representative Kinetic Data for Nucleophilic Substitution of α-Haloketones

| α-Haloketone | Nucleophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| 2-Bromoacetophenone | Thiocyanate (SCN⁻) | Methanol | 1.3 x 10⁻² |

| 2-Chloroacetophenone | Thiocyanate (SCN⁻) | Methanol | 3.0 x 10⁻⁴ |

| 2-Bromoacetophenone | Aniline | Benzene | 5.8 x 10⁻⁵ |

Transition State Analysis in Key Transformations

The transition state is the highest energy point along the reaction coordinate and is a critical concept for understanding reaction rates and mechanisms. Computational chemistry provides powerful tools for analyzing the geometry and energy of transition states.

For a hypothetical Sₙ2 reaction of this compound, the transition state would involve the partial formation of a bond between the nucleophile and the α-carbon, and the partial breaking of the carbon-halogen bond. The geometry would be approximately trigonal bipyramidal at the α-carbon. The presence of the carbonyl group can influence the energy of this transition state through electronic effects.

In the context of the Favorskii rearrangement, the key intermediate is a cyclopropanone (B1606653). The formation of this strained three-membered ring proceeds through a transition state involving the intramolecular attack of an enolate on the carbon bearing the leaving group. Computational studies on similar systems have explored the geometry of this transition state, providing insights into the stereochemical outcome of the rearrangement. For this compound, the reaction with a base would first involve the formation of an enolate if an α'-hydrogen were present. Since it lacks these, a direct attack of the base on the carbonyl carbon is more likely, potentially leading to a tetrahedral intermediate which could then undergo rearrangement. The transition state for such a process would involve the migration of the phenyl group and the expulsion of a halide ion.

Table 2: Calculated Activation Energies for Reactions of α-Haloketones

| Reaction Type | Model Compound | Computational Method | Calculated Activation Energy (kcal/mol) |

| Sₙ2 Substitution | 2-Chloroacetone + Cl⁻ | DFT (B3LYP/6-31+G) | 15.2 |

| Favorskii Rearrangement (Cyclopropanone formation) | 2-Chlorocyclohexanone enolate | DFT (B3LYP/6-31+G) | 12.8 |

Note: This table provides illustrative examples of computationally determined activation energies for reactions of related α-haloketones. Specific calculations for this compound are not available in the public literature.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 2 Chloro 1 Phenylethanone

Vibrational Spectroscopic Characterization (IR, Raman) for Structural Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. For 2-Bromo-2-chloro-1-phenylethanone, the spectra are characterized by several key absorption and scattering bands that confirm its structure. IR and Raman are complementary, as some vibrational modes may be active in one technique but not the other.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1685-1666 cm⁻¹ for α,β-unsaturated or aryl ketones. The conjugation of the carbonyl group with the phenyl ring lowers the frequency compared to a saturated aliphatic ketone. The spectrum also displays characteristic bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The vibrations associated with the carbon-halogen bonds are found in the fingerprint region of the spectrum; the C-Cl stretch and the C-Br stretch typically appear at lower wavenumbers.

Raman spectroscopy provides complementary information. The C=C stretching of the phenyl ring and the C=O stretch are typically observable. Symmetric vibrations of nonpolar groups often produce stronger signals in Raman spectra, which can be useful for a complete structural assignment.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Carbonyl (C=O) Stretch | 1685-1665 | IR (Strong), Raman (Moderate) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-H Bend | 1450-1300 | IR |

| C-Cl Stretch | 800-600 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

In the ¹H NMR spectrum, the single proton on the α-carbon (the -CHBrCl group) is expected to appear as a singlet significantly downfield due to the strong deshielding effects of the adjacent carbonyl group and the two electronegative halogen atoms. Its chemical shift can be predicted to be in the range of 6.0-6.5 ppm by comparing it to related compounds like 2-bromo-1,2-diphenylethanone (δ 6.39 ppm) rsc.org. The aromatic protons on the phenyl ring typically appear as a complex multiplet between 7.4 and 8.1 ppm. Specifically, the ortho-protons are the most deshielded due to the anisotropy of the carbonyl group rsc.org.

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon (C=O) is the most downfield signal, expected around 185-190 ppm. The α-carbon, bonded to both bromine and chlorine, will also be significantly downfield. Based on data from related α-haloketones, the chemical shifts for the aromatic carbons can be accurately assigned rsc.org.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHBrCl | 6.0 - 6.5 | Singlet (s) |

| Aromatic (meta, para) | 7.4 - 7.7 | Multiplet (m) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185 - 190 |

| C-ipso (Aromatic) | 132 - 135 |

| C-para (Aromatic) | 134 - 136 |

| C-ortho/meta (Aromatic) | 128 - 130 |

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. The mass spectrum of this compound is particularly distinctive due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

This leads to a characteristic pattern for the molecular ion peak (M⁺). There will be a cluster of peaks at M, M+2, and M+4, corresponding to the different combinations of isotopes. The most abundant molecular ion will be [C₈H₆⁷⁹Br³⁵ClO]⁺.

The primary fragmentation pathway for α-haloketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the α-carbon libretexts.orgchemistrynotmystery.com. This leads to the formation of a very stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the spectrum. Other significant fragments arise from the loss of the halogen atoms, either as radicals (loss of Br• or Cl•) or as hydrogen halides (loss of HBr or HCl).

Table 4: Major Expected Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₆BrClO]⁺ | 232/234/236 | Molecular ion cluster based on ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. |

| [M-Cl]⁺ | [C₈H₆BrO]⁺ | 197/199 | Loss of a chlorine radical. |

| [M-Br]⁺ | [C₈H₆ClO]⁺ | 153/155 | Loss of a bromine radical. |

| [C₆H₅CO]⁺ | [C₇H₅O]⁺ | 105 | Benzoyl cation, often the base peak. |

X-ray Crystallographic Analysis of Related Alpha-Halogenated Ketones for Solid-State Structure

While a specific crystal structure for this compound is not detailed, extensive X-ray crystallographic studies on closely related compounds, such as 2-bromo-1-phenylethanone, provide a clear model for its expected solid-state structure nih.govresearchgate.net. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid nih.gov.

In these structures, the aromatic ring and the adjacent carbonyl group are nearly coplanar. For 2-bromo-1-phenylethanone, the angle between the least-squares planes of the aliphatic substituent and the aromatic system is very small, at only 4.18° nih.gov. This planarity facilitates conjugation between the phenyl ring and the carbonyl group. The analysis provides precise bond lengths and angles, revealing the geometry around the tetrahedral α-carbon and the trigonal planar carbonyl carbon. In the crystal lattice, molecules are often connected by weak intermolecular interactions, such as C-H···O contacts nih.govresearchgate.net.

Table 5: Selected Solid-State Structural Parameters from 2-Bromo-1-phenylethanone (a related compound)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C(carbonyl)-C(phenyl) | ~1.48 Å |

| Bond Length | C(carbonyl)-C(alpha) | ~1.53 Å |

| Bond Length | C-Br | ~1.95 Å |

| Bond Angle | C(phenyl)-C(carbonyl)-C(alpha) | ~119° |

| Bond Angle | O=C-C(alpha) | ~121° |

Data derived from the crystal structure of 2-bromo-1-phenylethanone nih.govresearchgate.net.

Gas-Phase Electron Diffraction for Molecular Conformation Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the vapor state, free from intermolecular forces present in crystals. Studies on related α-haloketones, such as 2-chloro-1-phenylethanone, reveal important conformational preferences nih.gov.

These molecules typically exist as a mixture of conformers due to rotation around the C(carbonyl)-C(alpha) single bond. The two primary conformers are gauche, where the C-X (halogen) bond is staggered relative to the C=O bond, and syn (or cis), where they are eclipsed. For 2-chloro-1-phenylethanone at 179°C, the gauche conformer is the dominant species, accounting for approximately 90% of the mixture, with a C=O-C-Cl dihedral angle of about 112° nih.gov. The phenyl ring is generally found to be coplanar with the carbonyl group to maximize conjugation. This preference for the gauche conformer is a common feature in α-haloketones.

Table 6: Selected Gas-Phase Structural Parameters from 2-Chloro-1-phenylethanone (a related compound)

| Parameter | Bond/Angle | Value (for gauche conformer) |

|---|---|---|

| Bond Length | C=O | 1.218 Å |

| Bond Length | C(phenyl)-C(carbonyl) | 1.484 Å |

| Bond Length | C(carbonyl)-C(alpha) | 1.513 Å |

| Bond Length | C-Cl | 1.790 Å |

| Bond Angle | C(phenyl)-C(carbonyl)-C(alpha) | 119.2° |

| Bond Angle | C-C-Cl | 109.8° |

| Dihedral Angle | O=C-C-Cl | 112° |

Data from a GED study of 2-chloro-1-phenylethanone nih.gov.

Theoretical and Computational Chemistry Studies of 2 Bromo 2 Chloro 1 Phenylethanone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics of 2-Bromo-2-chloro-1-phenylethanone. These studies employ sophisticated theoretical models to approximate the behavior of electrons within the molecule, thereby predicting its structure and energetic properties.

While comprehensive Density Functional Theory (DFT) studies specifically detailing the electronic structure of this compound are not extensively documented in publicly available literature, the compound has been subject to high-level ab initio calculations. In a notable study, the conformational space of this compound was initially explored, and the resulting conformers were optimized using the Hartree-Fock (HF) method with a cc-pVDZ basis set. dntb.gov.ua

Following this initial optimization, more accurate calculations were performed at the Møller-Plesset second-order perturbation theory (MP2) level with the more robust cc-pVTZ basis set. dntb.gov.ua The use of MP2 theory, an ab initio method that includes electron correlation, allows for a more precise determination of the molecule's geometry and energy. These computational approaches are foundational for understanding the molecule's intrinsic properties.

Table 1: Computational Methods Applied to this compound

| Computational Method | Basis Set | Purpose |

|---|---|---|

| Hartree-Fock (HF) | cc-pVDZ | Initial geometry optimization of conformers. dntb.gov.ua |

A detailed Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been specifically reported in the surveyed scientific literature. Such an analysis would be valuable for predicting the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating its susceptibility to electrophilic attack and the Lowest Unoccupied Molecular Orbital (LUMO) suggesting its reactivity towards nucleophiles.

While experimental infrared (IR) spectroscopic data for this compound is available, with characteristic peaks observed at 3066, 3029, 1701, 1594, 1448, and 1219 cm⁻¹, the corresponding theoretical calculations of its vibrational frequencies have not been published. dntb.gov.ua Computational vibrational analysis, typically performed using methods like DFT, would enable the assignment of these experimental bands to specific molecular motions and provide a deeper understanding of the molecule's vibrational modes.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The conformational landscape of this compound has been a subject of computational investigation. The initial step in these studies involved a conformational search to identify the various stable spatial arrangements of the atoms in the molecule. dntb.gov.ua This process is crucial for understanding the flexibility of the molecule and the relative energies of its different conformers. Subsequent geometry optimizations at the HF/cc-pVDZ and MP2/cc-pVTZ levels of theory were performed to determine the structures and relative stabilities of these conformers. dntb.gov.ua However, a complete Potential Energy Surface (PES) map, which would illustrate the energy of the molecule as a function of its geometric parameters, has not been detailed in the available literature.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

To explore the conformational space of this compound in a dynamic context, molecular dynamics (MD) simulations have been employed. Specifically, gas-phase MD simulations using the generalized AMBER force field (GAFF) were conducted. dntb.gov.ua This approach allows for the simulation of the molecule's movement over time, providing a more comprehensive picture of its accessible conformations and their relative populations. Such simulations are also a precursor to understanding the influence of solvent on the conformational preferences of the molecule, although specific studies on solvent effects for this compound have not been reported.

Table 2: Molecular Dynamics Simulation Parameters for this compound

| Simulation Type | Force Field | Environment | Purpose |

|---|

Prediction of Reaction Mechanisms and Energetics through Computational Modeling

Detailed computational modeling to predict the reaction mechanisms and energetics for reactions involving this compound is not present in the currently accessible scientific literature. Such studies would be invaluable for understanding its reactivity in various chemical transformations, including nucleophilic substitution reactions at the α-carbon, which is a common reaction pathway for α-haloketones.

Graph Theoretical Analysis in Structure-Property Relationship Studies

Graph theoretical analysis serves as a fundamental pillar in the field of chemoinformatics and computational chemistry, particularly in the development of Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov This approach simplifies the complex three-dimensional structure of a molecule into a two-dimensional mathematical object called a molecular graph, which can then be characterized by numerical descriptors known as topological indices. wikipedia.orgpsu.edu These indices quantify various aspects of molecular topology, such as size, shape, branching, and connectivity. irejournals.com Although specific graph theoretical studies on this compound are not available in the current body of scientific literature, the established methodologies provide a clear framework for how such an analysis would be performed to predict its physicochemical properties.

The core principle of this method is to establish a statistically significant correlation between the topological indices of a series of compounds and their experimentally determined properties. researchgate.netkashanu.ac.ir This relationship, typically in the form of a mathematical equation, can then be used to predict the properties of new or unmeasured compounds, thereby reducing the need for extensive and costly laboratory experiments. scienceopen.com

The initial step in a graph theoretical analysis is the transformation of the chemical structure of this compound into a hydrogen-suppressed molecular graph. In this graph, the atoms (e.g., carbon, oxygen, bromine, chlorine) are represented as vertices, and the covalent bonds connecting them are represented as edges. psu.edu

Once the molecular graph is constructed, a variety of topological indices can be calculated. These indices are numerical values that are invariant to the way the graph is drawn and serve to encode structural information. wikipedia.org By calculating a range of these descriptors for a set of related α-haloketones, including this compound, a dataset can be compiled for QSPR modeling.

A multiple linear regression (MLR) analysis is then commonly employed to develop a QSPR model. The model takes the form of an equation where a specific property (e.g., boiling point, molar refractivity, or biological activity) is the dependent variable, and the calculated topological indices are the independent variables. The goal is to find the combination of indices that best predicts the property, as indicated by statistical metrics like the correlation coefficient (R²) and the standard error of the estimate.

For instance, a hypothetical QSPR model for a property of this compound might look like:

Property = c₀ + c₁ (TI₁) + c₂ (TI₂) + ... + cₙ (TIₙ)

Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the statistical analysis, and TI₁, TI₂, ..., TIₙ are the selected topological indices.

The predictive power of such a model would then be validated using both internal and external validation techniques to ensure its robustness and applicability for estimating the properties of other, similar compounds. While the specific data for this compound is not yet published, the framework of graph theoretical analysis provides a powerful and well-established method for future computational studies on this and related molecules.

Table of Common Topological Indices

The following table lists some of the most common topological indices that would be calculated in a QSPR study. These indices capture different aspects of the molecular structure and are frequently used to build predictive models.

| Topological Index | Description |

| Wiener Index (W) | The sum of the distances (number of bonds) between all pairs of vertices (atoms) in the molecular graph. It is related to molecular volume and boiling point. irejournals.com |

| Randić Connectivity Index (χ) | Calculated from the degrees of adjacent vertices, this index reflects the degree of branching in a molecule. It is widely used in QSAR and QSPR studies. irejournals.com |

| Zagreb Indices (M₁, M₂) | These are among the first topological indices, based on the degrees of the vertices. M₁ is the sum of the squares of the degrees of all vertices, while M₂ is the sum of the products of the degrees of adjacent vertices. They are often related to the total π-electron energy of the molecule. irejournals.com |

| Hosoya Index (Z) | Defined as the total number of non-empty sets of non-adjacent edges in the graph. It is used in the study of physicochemical properties like boiling points. plos.org |

| Balaban J Index | A distance-based topological index that is highly discriminating for different molecular shapes, even among isomers. |

Synthetic Utility of 2 Bromo 2 Chloro 1 Phenylethanone As a Versatile Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

2-Bromo-2-chloro-1-phenylethanone is a valuable reagent in organic synthesis, serving as a key starting material for the creation of a wide array of heterocyclic compounds. Its utility stems from the presence of two different halogen atoms attached to the same carbon, which allows for selective reactions and the introduction of diverse functionalities.

Formation of Oxygen-Containing Heterocycles (e.g., Oxazoles, Benzofurans)

While specific examples of the direct use of this compound for the synthesis of oxazoles and benzofurans are not extensively detailed in the provided search results, the analogous compound, 2-bromo-1-phenylethanone, is a well-established precursor for such heterocycles. nih.govresearchgate.net The general reactivity pattern of α-haloketones suggests that this compound would similarly react with appropriate nucleophiles to form these ring systems. For instance, the reaction with amides or ureas could potentially lead to oxazole (B20620) derivatives, while its reaction with phenols under basic conditions could yield benzofurans.

Formation of Nitrogen-Containing Heterocycles (e.g., Thiazoles)

The synthesis of thiazoles, a class of nitrogen- and sulfur-containing heterocycles, frequently employs α-halocarbonyl compounds in the well-known Hantzsch thiazole (B1198619) synthesis. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide or a related compound containing an N-C-S fragment. nih.gov For example, 2-bromo-1-phenylethanone and its derivatives are commonly used to produce various thiazole derivatives. nih.govnih.gov The reaction of this compound with thiourea (B124793) or substituted thioureas would be expected to yield 2-aminothiazole (B372263) derivatives, which are important scaffolds in medicinal chemistry. nih.gov

Formation of Sulfur-Containing Heterocycles (e.g., Thiazoles)

As mentioned above, the Hantzsch synthesis is a primary method for constructing the thiazole ring, which incorporates both sulfur and nitrogen. nih.gov The reaction between an α-haloketone like this compound and a sulfur-containing nucleophile such as thiourea or thiosemicarbazide (B42300) directly leads to the formation of the thiazole ring. nih.govnih.gov This method allows for the synthesis of thiazoles with various substituents at different positions of the ring. nih.gov The versatility of this reaction makes this compound a key building block for generating a library of thiazole derivatives for various applications, including potential anticancer agents. nih.gov

Application in the Construction of Polyfunctionalized Organic Molecules

The reactivity of this compound makes it a useful tool for constructing more complex, polyfunctionalized organic molecules. The presence of two distinct halogen atoms allows for sequential and selective substitution reactions. For instance, one halogen can be displaced by a nucleophile, leaving the other halogen intact for a subsequent transformation. This stepwise functionalization enables the introduction of different groups into the molecule, leading to highly substituted and complex structures.

Furthermore, derivatives of this compound, such as aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, are themselves highly functionalized molecules that can serve as precursors for further synthetic modifications. beilstein-journals.org The presence of bromo, chloro, and difluoro groups on the same molecule offers multiple reaction sites for creating diverse and complex organic structures. beilstein-journals.org

Role in Chiral Synthesis as an Intermediate for Enantioselective Transformations (if applicable to chiral derivatives)

While this compound itself is achiral, its derivatives can be utilized in chiral synthesis. The development of catalytic enantioselective methods allows for the synthesis of chiral molecules from prochiral or racemic starting materials. mdpi.com For example, the enantioselective Henry (nitro-aldol) reaction can be used to prepare highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols from aldehydes and bromonitromethane. researchgate.netresearchgate.net These chiral products are valuable intermediates for the synthesis of other polyfunctionalized and biologically active compounds. researchgate.net

Although direct enantioselective transformations involving this compound are not explicitly detailed, the principles of asymmetric catalysis suggest that chiral derivatives could be synthesized. For instance, asymmetric reduction of the ketone functionality could lead to chiral alcohols, or enantioselective nucleophilic substitution of one of the halogens could introduce a stereocenter. The field of catalytic asymmetric synthesis is continually evolving, and methods applicable to substrates like this compound are an active area of research. mdpi.com

Future Research Directions and Emerging Trends for 2 Bromo 2 Chloro 1 Phenylethanone

Development of Novel Catalytic Systems for Selective Transformations

The development of innovative catalytic systems is a cornerstone of advancing the synthetic utility of 2-Bromo-2-chloro-1-phenylethanone. Future research will likely focus on creating highly selective catalysts that can differentiate between the bromine and chlorine atoms, as well as the reactive α-carbon. This will enable precise control over reaction outcomes, leading to the efficient synthesis of complex molecules. Areas of interest include the design of chiral catalysts for asymmetric synthesis, allowing for the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Furthermore, the exploration of photocatalytic and electrocatalytic methods could offer greener and more efficient alternatives to traditional thermal reactions.

Exploration of Undiscovered Reactivity and Synthetic Applications

While this compound is a known precursor in various syntheses, its full reactive potential is yet to be realized. Future investigations will likely uncover new reaction pathways and expand its applications. For instance, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area ripe for exploration. The unique electronic and steric properties conferred by the two different halogen atoms could lead to unexpected and valuable chemical transformations. Researchers are also interested in its potential as a building block for novel heterocyclic compounds and in the synthesis of biologically active molecules and functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis platforms presents a significant opportunity for future research. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. Future studies will likely focus on developing robust flow protocols for reactions involving this compound, enabling safer handling of potentially hazardous intermediates and reagents. Automated synthesis platforms, guided by machine learning algorithms, could rapidly screen reaction conditions and identify optimal parameters for the synthesis of derivatives of this compound, accelerating the discovery of new compounds with desired properties.

Advanced Computational Studies for Rational Design of Reactions

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Advanced computational studies, such as density functional theory (DFT) calculations, can provide deep insights into the reaction mechanisms, transition states, and selectivity of reactions involving this compound. Future research will leverage these computational tools for the rational design of new reactions and catalysts. By predicting reaction outcomes and understanding the factors that govern selectivity, chemists can design more efficient and targeted synthetic strategies, reducing the need for extensive empirical screening and accelerating the pace of discovery.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-2-chloro-1-phenylethanone, and how can reaction conditions be tailored for high yields?

Methodological Answer: A high-yield synthesis involves reacting α-chloroacetophenone with N-bromosuccinimide (NBS) in methanol at 50°C for 16 hours, catalyzed by p-toluenesulfonic acid (p-TsOH). This method achieves 85% isolated yield through electrophilic bromination at the α-carbon. Key parameters include:

- Solvent selection : Methanol promotes solubility and stabilizes intermediates.

- Catalyst : p-TsOH enhances bromination efficiency by protonating the carbonyl oxygen.

- Temperature control : Maintaining 50°C balances reaction kinetics and minimizes side reactions.

For reproducibility, monitor reaction progress via TLC or NMR. Purification typically involves column chromatography using ethyl acetate/hexane mixtures .

Q. How can researchers structurally characterize this compound to confirm its purity and stereochemical configuration?

Methodological Answer: Combine multimodal analytical techniques :

- X-ray crystallography : Resolve crystal structure (space group, unit cell parameters) using software like SHELX and APEX2. Evidence from similar α,α-dihaloacetophenones shows halogen atoms adopt a trans-configuration in the solid state .

- NMR spectroscopy :

- ¹H NMR : Absence of α-proton signals confirms halogenation.

- ¹³C NMR : Carbonyl carbon appears at ~195 ppm; halogenated carbons show deshielding (~45–55 ppm).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 233 (M⁺) confirms molecular weight.

Cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How do alcohol dehydrogenases (ADHs) catalyze the bioreduction of racemic this compound, and what factors influence stereoselectivity?

Methodological Answer: ADHs reduce the ketone group to a secondary alcohol, often with high enantioselectivity. Key considerations:

- Substrate scope : Bulky α,α-dihalo groups (Br/Cl) may sterically hinder enzyme active sites. Use engineered ADHs (e.g., from Lactobacillus brevis) for improved tolerance.

- Cofactor recycling : NADPH-dependent systems (e.g., glucose dehydrogenase) enhance turnover.

- Solvent systems : Biphasic systems (water/organic) improve substrate solubility and enzyme stability.

Example protocol: Incubate racemic ketone (2k) with ADH at pH 7.0, 30°C, and monitor conversion via chiral HPLC. Reported enantiomeric excess (ee) exceeds 90% for analogous substrates .

Q. What methodologies are used to evaluate the antifungal activity of this compound derivatives, and how do researchers resolve contradictions in mechanism-of-action studies?

Methodological Answer: Antifungal activity is assessed using:

- Broth microdilution (M27-A3) : Determine minimum inhibitory concentrations (MICs). For Candida albicans, MICs range from 0.00195–0.0078 µg/mL , indicating potent activity .

- Minimum fungicidal concentration (MFC) : Confirm fungicidal action (e.g., 32 µg/mL kills 9/9 strains tested) .

Mechanistic studies involve:

- Sorbitol protection assay : No MIC shift in sorbitol-supplemented media rules out cell wall synthesis inhibition .

- XTT assay : Quantify metabolic activity of sessile cells in biofilms; compound 4 shows minimal biofilm disruption, suggesting membrane-targeted activity .

Table 1 : Antifungal Data for Compound 4 (Derivative)

| Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| C. albicans (clinical) | 0.00195–0.0078 | 32 |

| C. glabrata | 0.0156 | 64 |

Q. How can researchers assess the in vivo toxicity and mammalian cell compatibility of this compound derivatives?

Methodological Answer:

Q. What computational strategies are effective in predicting the reactivity and stability of this compound in synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br and C-Cl bonds to predict halogen lability. B3LYP/6-31G(d) models are standard.

- Transition state analysis : Simulate nucleophilic substitution pathways (e.g., SN2 at α-carbon) to identify competing side reactions.

- Solvent effects : Use COSMO-RS to model solvent interactions and optimize reaction media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.